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An In-Depth Technical Guide for Researchers and Drug Development Professionals

Introduction: The Quinazoline Scaffold as a
Cornerstone of Medicinal Chemistry

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as
foundations for potent therapeutic agents. These are often referred to as "privileged structures”
due to their ability to interact with a wide array of biological targets with high affinity. The
quinazoline ring system, a bicyclic heterocycle formed by the fusion of a benzene ring and a
pyrimidine ring, is a quintessential example of such a scaffold. Its derivatives have
demonstrated a remarkable spectrum of biological activities, including anticancer, antimicrobial,
antiviral, anti-inflammatory, and anticonvulsant properties. This versatility has made the
qguinazoline core a focal point of intensive research and has led to the development of several
clinically successful drugs.

This guide focuses on a specific, yet crucial, member of this family: 6-Methoxyquinazolin-4-ol
(also known as 6-methoxy-3,4-dihydroquinazolin-4-one). While not a therapeutic agent in itself,
this compound serves as a pivotal synthetic intermediate—a foundational building block from
which a multitude of potent and selective bioactive molecules are constructed.[1]
Understanding its properties, synthesis, and the biological activities of its derivatives is
essential for scientists engaged in the discovery of next-generation therapeutics.
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Part 1: 6-Methoxyquinazolin-4-ol - The Core
Synthetic Intermediate

6-Methoxyquinazolin-4-ol is a stable, crystalline solid that provides a robust and versatile
platform for chemical modification.[1] Its structure is endowed with several key features that
make it an ideal starting point for drug design.

¢ The Quinazolinone Core: Provides a rigid, planar structure that can effectively position
substituents for optimal interaction with protein binding pockets.

e The 4-oxo Group: This position can be readily converted to a 4-chloro group, which is an
excellent leaving group for subsequent nucleophilic aromatic substitution reactions. This is
the most common and critical step for introducing diverse side chains that modulate
biological activity and target specificity.

e The 6-methoxy Group: The electron-donating methoxy group at the 6-position influences the
electronic properties of the entire ring system. It serves as a key recognition element for
certain biological targets and can be a site for demethylation to reveal a hydroxyl group,
providing another handle for further functionalization or for forming crucial hydrogen bonds
within a target's active site.[2]

Its primary utility lies in its role as a precursor for kinase inhibitors, particularly those targeting
the Epidermal Growth Factor Receptor (EGFR), a key player in many cancers.[1]

Property Value

Molecular Formula CoHsN20:2

Molecular Weight 176.17 g/mol

Appearance White to off-white crystalline solid

Melting Point 242-243°C[1]

Boiling Point 361.8°C[1]

CAS Number 19181-64-7
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Part 2: Synthesis of the Core Scaffold

The synthesis of the 6-methoxyquinazolin-4-ol core is typically achieved through a well-
established cyclization reaction, often a variation of the Niementowski quinazolinone synthesis.
The most direct and common-sense approach begins with an appropriately substituted
anthranilic acid derivative.

Causality in Experimental Design: The choice of starting material, 2-amino-5-methoxybenzoic
acid, is critical as it already contains the necessary amine and carboxylic acid functionalities in
the correct ortho orientation for cyclization, along with the key methoxy group at the desired
position. Formamide serves as both the reagent providing the final carbon atom for the
pyrimidine ring and as the reaction solvent. This one-pot approach is efficient and atom-
economical, making it a preferred method in synthetic chemistry.

Synthesis of 6-Methoxyquinazolin-4-ol

[Z-Amino-S-methoxybenzoic AcicD [ Formamide (HCONH:) )

Heat (e.g., 180-190°C)

Cyclization/
Condensation

G—Methoxyquinazolin—4—oD

Click to download full resolution via product page

Caption: A representative synthetic workflow for 6-Methoxyquinazolin-4-ol.

Part 3: Biological Activity of Derivatives - Anticancer
Applications
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The most significant application of the 6-methoxyquinazoline scaffold is in the development of
anticancer agents, particularly as Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase
Inhibitors (TKIs).[3][4]

Mechanism of Action: EGFR Inhibition

EGFR is a receptor tyrosine kinase that plays a crucial role in regulating cell proliferation,
survival, and differentiation.[5] In many cancers, such as non-small-cell lung cancer (NSCLC),
EGFR is overexpressed or harbors activating mutations, leading to uncontrolled cell growth.[3]

[6]

Quinazoline-based inhibitors are designed to be ATP-competitive. They occupy the ATP-
binding pocket within the intracellular kinase domain of EGFR, preventing the phosphorylation
and subsequent activation of downstream signaling pathways.[7] This blockade of signal
transduction ultimately inhibits tumor cell proliferation and promotes apoptosis. The 4-anilino
moiety, which is typically added to the quinazoline core, is a key structural feature that
enhances binding affinity to the EGFR kinase domain.
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Caption: EGFR signaling pathway and the inhibitory action of quinazoline TKIs.
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Notable Anticancer Derivatives

Several highly successful anticancer drugs are built upon a quinazoline scaffold closely related

to 6-methoxyquinazolin-4-ol. Gefitinib, for instance, is a cornerstone therapy for NSCLC

patients with specific EGFR mutations.[2]

Compound

Structure

Target

Cancer Cell
Line

50

Reference

Gefitinib

4-((3-Chloro-
4-
fluorophenyl)
amino)-7-
methoxy-6-
(3-
(morpholin-4-
ylpropoxy)qu
inazoline

EGFR-TK

A549 (Lung)

3.7+ 0.5 pM

[3]

Erlotinib

N-(3-
ethynylphenyl
)-6,7-bis(2-
methoxyetho
Xy)quinazolin-

4-amine

EGFR-TK

A431
(Epidermoid)

~2nM

[4]

Afatinib

N-(4-((3-
chloro-4-
fluorophenyl)
amino)-7-
((S)-
tetrahydrofur
an-3-
yloxy)quinazo
lin-6-yl)-4-
(dimethylami
no)but-2-

enamide

EGFR/HER2

Ba/F3 (EGFR
L858R/T790
M)

~10 nM

[6]
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Part 4: Biological Activity of Derivatives - Antiviral
Applications

The structural versatility of the quinazoline scaffold has also been leveraged to develop potent
antiviral agents. Modifications to the core structure allow for interaction with viral proteins,
inhibiting replication and propagation.

Mechanism of Action: Targeting Viral Processes

While the exact mechanisms can vary, quinazoline derivatives have been shown to interfere
with critical viral life cycle stages. For coronaviruses like MERS-CoV, the specific molecular
target is still under investigation, but the potent inhibition suggests interference with a key viral
enzyme or host factor necessary for replication.

Anti-Coronavirus Activity

Recent research has identified 4-anilino-6-aminoquinazoline derivatives as highly effective
inhibitors of Middle East Respiratory Syndrome Coronavirus (MERS-CoV).[8] Starting from a hit
compound, systematic chemical modifications led to the discovery of molecules with potent
activity in the nanomolar range and a favorable safety profile.
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Key -
Compound Selectivity

Structural ICso0 (UM) CCso (UM) Reference
ID Index (SI)

Features

4-(3-chloro-4-
fluoroanilino),

Compound 1 6-(3- 1.1 >40 >36.4 [8]
methoxybenz

ylamino)

4-(3-chloro-4-
fluoroanilino),
6-(3- 0.157 >40 >254 [8]

cyanobenzyla

Compound
20

mino)

4-(3-chloro-4-
fluoroanilino),
Compound 6-(3-
5.8 >40 >6.9 [8]
29 cyanobenzyla
mino), 7-

methoxy

Note: ICso (Half-maximal inhibitory concentration), CCso (Half-maximal cytotoxic concentration),
Sl (Selectivity Index = CCso/ICs0). A higher Sl value indicates greater specific antiviral activity
with lower host cell toxicity.

Part 5: Biological Activity of Derivatives -
Antimicrobial Applications

The global challenge of antimicrobial resistance necessitates the discovery of novel
antibacterial agents. Quinoline and quinazoline derivatives have emerged as a promising class
of compounds in this arena, demonstrating activity against both Gram-positive and Gram-
negative bacteria.[9][10]

Mechanism of Action: Disruption of Bacterial Processes
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The antibacterial mechanisms of quinazolines can be diverse. Some derivatives are known to
inhibit bacterial DNA gyrase, an essential enzyme for DNA replication, leading to bacterial cell
death.[11] Others may act by disrupting cell wall synthesis or interfering with other critical
metabolic pathways.

Representative Antibacterial Activity

Studies have shown that substitutions on the quinoline/quinazoline ring system are critical for
antibacterial potency. The data below showcases the activity of various derivatives against
common bacterial pathogens.

Compound Type Bacterial Strain MIC (ug/mL) Reference
6-methoxyquinoline-3-  Streptococcus
o o _ 0.66 - 3.98 [11]
carbonitrile derivative pneumoniae
6-methoxyquinoline-3- ) .
o o Bacillus subtilis 0.66 - 3.98 [11]
carbonitrile derivative
Substituted quinoline-
) Staphylococcus
4-carboxamide 0.12 [9]
o aureus
derivative
Substituted quinoline-
4-carboxamide Escherichia coli 0.12 [9]
derivative
2-(6-substituted )
o M. tuberculosis
quinolin-4-yl)-1- 9.2-106.4 [10]

H37Rv
alkoxypropan-2-ol

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial
drug that inhibits the visible growth of a microorganism.

Part 6: Key Experimental Methodologies

To evaluate the biological activities described, standardized and validated assays are essential.
The following protocols represent the gold standard for assessing cytotoxicity (anticancer) and
antibacterial activity.
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Protocol 1: MTT Assay for Cell Viability and Cytotoxicity

Principle: This colorimetric assay measures the metabolic activity of cells. Viable cells possess
mitochondrial dehydrogenases that reduce the yellow tetrazolium salt, MTT (3-(4,5-
dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into an insoluble purple formazan
product. The amount of formazan produced is directly proportional to the number of living cells.
[12][13] This allows for the quantitative determination of a compound's cytotoxic effect.

Caption: A generalized workflow for the MTT cytotoxicity assay.
Step-by-Step Methodology:[12][13]

o Cell Plating: Seed cells in a 96-well flat-bottom plate at a predetermined optimal density
(e.g., 5,000-10,000 cells/well) in 100 pL of complete culture medium. Include wells for
'medium only" blanks.

 Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to
allow cells to adhere.

e Compound Addition: Prepare serial dilutions of the test compound (e.g., from 0.01 pM to 100
pM) in culture medium. Remove the old medium from the wells and add 100 pL of the
compound dilutions. Also include 'vehicle control’ wells (e.g., 0.1% DMSO) and ‘untreated
control' wells.

o Exposure: Incubate the plate for the desired exposure time (typically 48 or 72 hours).

o MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Dilute this stock 1:10
in serum-free medium to a final working concentration of 0.5 mg/mL. Remove the
compound-containing medium and add 100 pL of the MTT working solution to each well.

e Formazan Formation: Incubate the plate for 2-4 hours at 37°C. Viable cells will develop
purple crystals.

e Solubilization: Carefully remove the MTT solution. Add 100 pL of a solubilization solvent
(e.g., DMSO or a solution of 0.1% NP-40 in isopropanol with 4 mM HCI) to each well.
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» Data Acquisition: Place the plate on an orbital shaker for 15 minutes to ensure complete
dissolution of the formazan crystals. Measure the absorbance at a wavelength of 570 nm
using a microplate reader. A reference wavelength of 630 nm can be used to subtract
background.

e Analysis: Calculate cell viability as a percentage relative to the untreated control after
subtracting the blank absorbance. Plot the viability against the log of the compound
concentration to determine the ICso value.

Protocol 2: Broth Microdilution Assay for Minimum
Inhibitory Concentration (MIC)

Principle: This method is the gold standard for determining the lowest concentration of an
antimicrobial agent that prevents the visible growth of a microorganism.[14][15] It involves
challenging a standardized bacterial inoculum with serial dilutions of the test compound in a
liquid growth medium.

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Step-by-Step Methodology:[15][16]

o Compound Preparation: In a sterile 96-well microtiter plate, prepare two-fold serial dilutions
of the test compound in a suitable cation-adjusted Mueller-Hinton Broth (MHB). For example,
add 50 pL of MHB to wells 2 through 12. Add 100 pL of the compound at its highest desired
concentration to well 1. Transfer 50 pL from well 1 to well 2, mix, and continue the serial
dilution down to well 10. Wells 11 (positive control) and 12 (negative control) receive no
compound.

e Inoculum Preparation: From a fresh agar plate (18-24 hours growth), pick several colonies of
the test bacterium and suspend them in sterile saline. Adjust the turbidity to match a 0.5
McFarland standard, which corresponds to approximately 1.5 x 108 CFU/mL.

¢ Inoculum Dilution: Dilute the standardized bacterial suspension 1:150 in MHB to achieve a
final concentration of approximately 1 x 10° CFU/mL.

¢ Inoculation: Add 50 uL of the diluted bacterial inoculum to wells 1 through 11. The final
volume in these wells will be 100 pL, and the final bacterial concentration will be ~5 x 103
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CFU/mL. Add 50 pL of sterile MHB to well 12 to serve as a sterility control.

 Incubation: Cover the plate and incubate at 37°C for 16-24 hours in ambient air.

o Result Interpretation: After incubation, examine the plate for visible growth (turbidity). The
MIC is the lowest concentration of the compound at which there is no visible turbidity. The
positive control (well 11) should show clear growth, and the negative control (well 12) should
remain clear.

Conclusion and Future Perspectives

6-Methoxyquinazolin-4-ol is a testament to the power of privileged scaffolds in drug
discovery. While its own biological activity is unremarkable, its true value is realized as a
versatile and indispensable building block. The derivatives stemming from this core have
yielded some of the most important targeted cancer therapies and continue to show immense
promise in the development of novel antiviral and antimicrobial agents. The ongoing exploration
of new substitutions and functionalizations on the 6-methoxyquinazoline framework will
undoubtedly lead to the discovery of next-generation therapeutics with enhanced potency,
improved selectivity, and novel mechanisms of action. For researchers in the field, a deep
understanding of this core structure is not just beneficial—it is fundamental to designing the
medicines of tomorrow.

References

Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. (n.d.).
Asian Journal of Research in Chemistry. [Link]

e Jia, Y., et al. (2022). Quinazolinones as allosteric fourth-generation EGFR inhibitors for the
treatment of NSCLC. European Journal of Medicinal Chemistry. [Link]

o Fallah, Z., et al. (2022). Targeting EGFR Tyrosine Kinase: Design, Synthesis and Biological
Evaluation of Novel Quinazolinone Derivatives. Pharmaceutical and Biomedical Research.
[Link]

e Lichtner, R. B., et al. (2001). Signaling-inactive Epidermal Growth Factor Receptor/Ligand
Complexes in Intact Carcinoma Cells by Quinazoline Tyrosine Kinase Inhibitors. Cancer
Research. [Link]

e Sains Malaysiana. (2022). A Novel Synthesis of Anti-Cancer Drug Gefitinib from 6,7-
Dimethoxy-3H-Quinazolin-4-One. Sains Malaysiana. [Link]

o National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay
Guidance Manual. NCBI Bookshelf. [Link]

© 2025 BenchChem. All rights reserved. 12 /15 Tech Support


https://www.benchchem.com/product/b097349?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b097349?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Willems, E., et al. (2020). Macrocyclization of quinazoline-based EGFR inhibitors lead to
exclusive mutant selectivity for EGFR L858R and Del19. European Journal of Medicinal
Chemistry. [Link]

Institute for Collaborative Biotechnology. (2023). Antimicrobial susceptibility testing to
evaluate minimum inhibitory concentration values of clinically relevant antibiotics. ICB. [Link]
CLYTE Technologies. (n.d.).

Microbe Investigations. (n.d.). Minimum Inhibitory Concentration (MIC) Test.

Nature Protocols. (2024). Antibiotic susceptibility testing using minimum inhibitory
concentration (MIC) assays.

Andrews, J. M. (2001). Determination of Minimum Inhibitory Concentrations. Journal of
Antimicrobial Chemotherapy. [Link]

ResearchGate. (2016). Graphical abstract of the newly synthesized 6-methoxyquinoline-3-
carbonitrile derivatives.

SEAFDEC/AQD Institutional Repository. (n.d.). Minimal inhibitory concentration (MIC) test
and determination of antimicrobial resistant bacteria. SEAFDEC/AQD. [Link]
ResearchGate. (2016). Synthesis and preliminary antimicrobial evaluation of some new 6-
methoxyquinoline-3-carbonitrile derivatives.

Ultrasonic Synthesis and Preliminary Evaluation of Anticoronaviral Activity of 6,7-Dimethoxy-
4-(4-(4-methoxyphenyl)piperazin-1-yl)-1-methylquinolin-1-ium lodide. (2022). MDPI. [Link]
MySkinRecipes. (n.d.). 6-Methoxyquinazolin-4-ol. MySkinRecipes. [Link]

Shin, J., et al. (2020). Identification of 4-anilino-6-aminoquinazoline derivatives as potential
MERS-CoV inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

Google Patents. (n.d.). A process for synthesis of [6,7-bis-(2-methoxyethoxy)-quinazolin-4-
yl]-(3-ethynylphenyl)amine hydrochloride.

Osarodion, O. P, et al. (2023). Synthesis And Antibacterial Activity of 6-Bromo-2-(O-Amin-
Ophenyl)-3-Amino-Quinazolin-4(3h). International Journal of Research and Review. [Link]
The Journal of Organic Chemistry. (2018). One-Pot Three-Component Reaction for the
Synthesis of 3,4-Dihydroquinazolines and Quinazolin-4(3H)-ones.

Dar, B. A., et al. (2022). Quinoline derivatives volunteering against antimicrobial resistance:
rational approaches, design strategies, structure activity relationship and mechanistic
insights. Journal of the Iranian Chemical Society. [Link]

National Center for Biotechnology Information. (2009). Improved Synthesis of Substituted
6,7-Dihydroxy-4-quinazolineamines: Tandutinib, Erlotinib and Gefitinib. NCBI. [Link]
Sharma, V. K., et al. (2021). A short review on synthetic strategies towards quinazoline
based anticancer drugs. ARKIVOC. [Link]

Thakare, P. P,, et al. (2023). Synthesis of 2-(6-substituted quinolin-4-yl)-1-alkoxypropan-2-ol
as potential antimycobacterial agents. SN Applied Sciences. [Link]

© 2025 BenchChem. All rights reserved. 13/15 Tech Support


https://www.benchchem.com/product/b097349?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b097349?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

e Mochulskaya, N. N., et al. (2021). Antiviral Agents — Benzazine Derivatives. Chemistry of
Heterocyclic Compounds. [Link]

» Yilmaz, M., et al. (2020). Antimicrobial Activities of Some Pyrazoline and Hydrazone
Derivatives. Marmara Pharmaceutical Journal. [Link]

e Google Patents. (n.d.). Process for the synthesis of substituted quinazolin-4-ones.

e NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).

e Holy, A, etal. (1996). 6-[2-(Phosphonomethoxy)alkoxy]pyrimidines with antiviral activity.
Journal of Medicinal Chemistry. [Link]

o PubMed. (2023). Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids
as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3. PubMed.
[Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. 6-Methoxyquinazolin-4-ol [myskinrecipes.com]

2. ukm.my [ukm.my]

3. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy —
Oriental Journal of Chemistry [orientjchem.org]

4. brieflands.com [brieflands.com]

5. Macrocyclization of quinazoline-based EGFR inhibitors lead to exclusive mutant selectivity
for EGFR L858R and Del19 - PMC [pmc.ncbi.nlm.nih.gov]

6. Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of
NSCLC - PMC [pmc.ncbi.nim.nih.gov]

7. aacrjournals.org [aacrjournals.org]

8. ldentification of 4-anilino-6-aminoquinazoline derivatives as potential MERS-CoV inhibitors
- PMC [pmc.ncbi.nim.nih.gov]

9. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches,
design strategies, structure activity relationship and mechanistic insights - PMC
[pmc.ncbi.nlm.nih.gov]

© 2025 BenchChem. All rights reserved. 14 /15 Tech Support


https://www.benchchem.com/product/b097349?utm_src=pdf-custom-synthesis
https://www.myskinrecipes.com/shop/en/heterocyclic-building-blocks/206748-6-methoxyquinazolin-4-ol.html
https://www.ukm.my/jsm/pdf_files/SM-PDF-54-4-2025/7.pdf
https://www.orientjchem.org/vol41no6/recent-glimpse-into-quinazoline-based-egfr-kinase-inhibitors-for-cancer-therapy/
https://www.orientjchem.org/vol41no6/recent-glimpse-into-quinazoline-based-egfr-kinase-inhibitors-for-cancer-therapy/
https://brieflands.com/journals/ijpr/articles/123826
https://pmc.ncbi.nlm.nih.gov/articles/PMC10410606/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10410606/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9749896/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9749896/
https://aacrjournals.org/cancerres/article/61/15/5790/507611/Signaling-inactive-Epidermal-Growth-Factor
https://pmc.ncbi.nlm.nih.gov/articles/PMC7414322/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7414322/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9533295/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9533295/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9533295/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b097349?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

e 10. Synthesis of 2-(6-substituted quinolin-4-yl)-1-alkoxypropan-2-ol as potential
antimycobacterial agents - PMC [pmc.ncbi.nim.nih.gov]

e 11. researchgate.net [researchgate.net]

e 12. atcc.org [atcc.org]

o 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
e 14. microbe-investigations.com [microbe-investigations.com]

e 15. bionumbers.hms.harvard.edu [bionumbers.hms.harvard.edu]

e 16. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays -
PMC [pmc.ncbi.nlm.nih.gov]

 To cite this document: BenchChem. [6-Methoxyquinazolin-4-ol: A Privileged Scaffold for
Modern Drug Discovery]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b097349#6-methoxyquinazolin-4-ol-biological-activity]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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